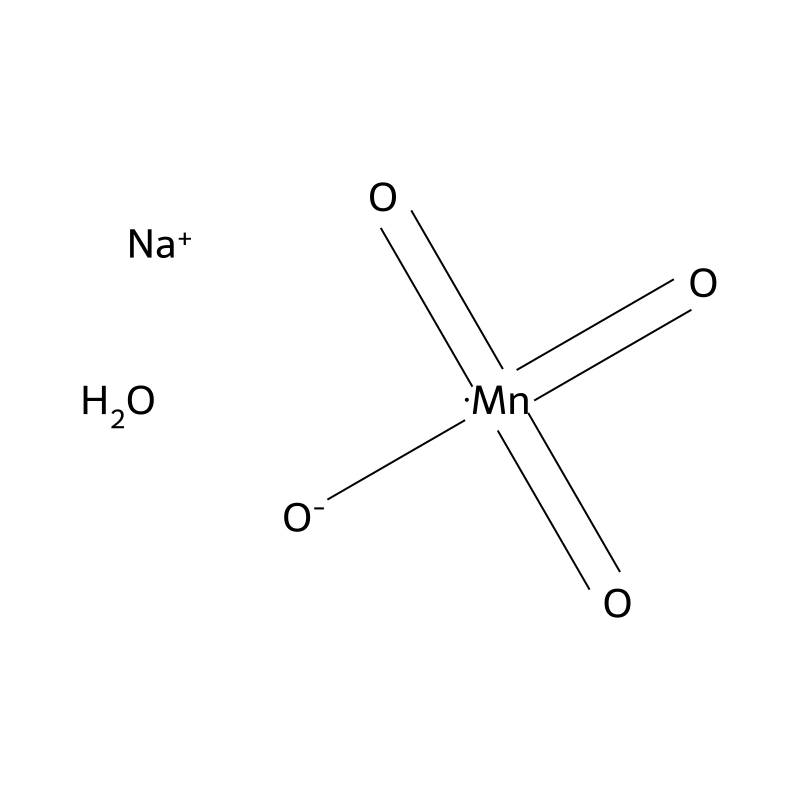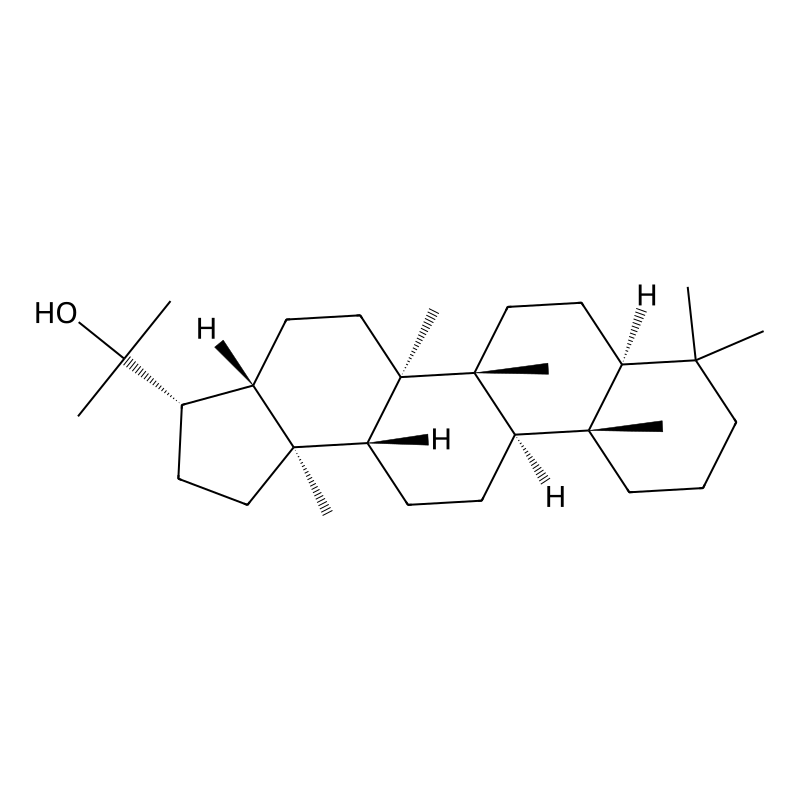Sodium permanganate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sodium permanganate monohydrate has the molecular formula H₂MnNaO₅ and is classified as a strong oxidizing agent. It appears as a dark red-black crystalline powder and is highly soluble in water. The compound is known for its strong oxidizing properties, making it useful in various chemical processes .
Organic Chemistry:
- Oxidation reactions: Sodium permanganate monohydrate serves as a versatile oxidant in organic chemistry for various reactions like:
Environmental Science:
- Water treatment: It acts as a disinfectant and oxidant for:
Materials Science:
- Synthesis of nanomaterials: Its oxidizing properties are employed for:
Analytical Chemistry:
- Volumetric analysis: It's used as a primary standard for titrimetric determination of:
Other Research Applications:
- Oxidation of Alcohols: It can oxidize primary alcohols to carboxylic acids .
- Reduction Reactions: In acidic or neutral conditions, it can reduce to manganese dioxide or manganese ions.
- Decomposition: Upon heating or in concentrated solutions, it decomposes to release oxygen .
These reactions highlight its versatility as an oxidizing agent in organic synthesis.
Sodium permanganate monohydrate can be synthesized through various methods:
- Neutralization Reaction: Manganese dioxide can be reacted with sodium hydroxide and potassium permanganate under controlled conditions.
- Electrochemical Methods: Electrolysis of manganese salts in alkaline solutions can yield sodium permanganate.
- Direct Combination: Combining manganese dioxide with sodium hydroxide and potassium chlorate under specific conditions can also produce the compound .
These methods ensure the production of high-purity sodium permanganate monohydrate suitable for industrial and laboratory use.
Uniqueness of Sodium Permanganate Monohydrate
Sodium permanganate monohydrate is unique due to its solid-state form combined with water of crystallization, which enhances its stability compared to other permanganates. Its ability to dissolve easily in water while retaining strong oxidizing properties makes it particularly valuable for aqueous applications.
Research on the interactions of sodium permanganate monohydrate with other substances reveals its role as a potent oxidizer. It reacts vigorously with reducing agents and can produce hazardous byproducts if not handled properly. Studies indicate that its interactions with biological systems require careful consideration due to potential toxicity at high concentrations .
Chemical Identity
Sodium permanganate monohydrate is an inorganic compound with the chemical formula NaMnO₄·H₂O and a molecular weight of 159.94 g/mol. It belongs to the family of permanganate salts, characterized by the tetrahedral permanganate anion (MnO₄⁻) balanced by a sodium cation (Na⁺) and including one water molecule in its crystal structure. The compound possesses a distinctive appearance and exhibits strong oxidizing properties that make it valuable for numerous applications.
Physical Characteristics
Sodium permanganate monohydrate appears as a dark gray to black, purple-black, or red-purple crystalline powder. The crystals are prismatic, purple-black, and glistening in appearance when formed through the evaporation of its aqueous solutions. Unlike its potassium counterpart, sodium permanganate readily forms a monohydrate, which significantly affects its physical properties and handling characteristics. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability during storage and use.
Structural Properties
The molecular structure of sodium permanganate monohydrate consists of the permanganate ion (MnO₄⁻) with manganese in the +7 oxidation state, a sodium cation (Na⁺), and one water molecule. The permanganate ion has a tetrahedral geometry with the manganese atom at the center surrounded by four oxygen atoms. The inclusion of the water molecule in the crystal structure distinguishes it from anhydrous sodium permanganate and contributes to its different physical properties compared to potassium permanganate.
UNII
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive








